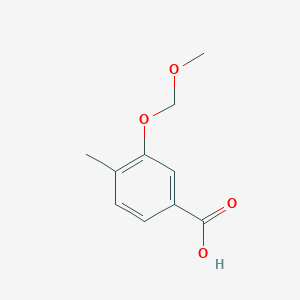
3-(Methoxymethoxy)-4-methylbenzoic acid
Übersicht
Beschreibung
3-(Methoxymethoxy)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.07355886 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyaniline Doping
Substituted benzoic acids, including 4-methylbenzoic acid, have been explored as dopants for polyaniline, a conducting polymer. This application highlights the utility of benzoic acid derivatives in enhancing the electrical properties of polymers, which could be relevant for the development of advanced materials for electronics and sensors. (Amarnath & Palaniappan, 2005)
Vibrational Spectroscopy
Research on vanillic acid, a close relative of the compound of interest, focuses on its spectral fingerprints in infrared and Raman spectra. This study showcases the potential of substituted benzoic acids in analytical chemistry, particularly in the detection of compounds at low concentrations, which could be applicable in food science, environmental monitoring, and quality control. (Clavijo, Menendez, & Aroca, 2008)
Encapsulation for Flavor Release
The encapsulation of vanillic acid into layered double hydroxide to produce nanohybrids for controlled flavor release in foods is another innovative application. This research demonstrates the potential of substituted benzoic acids in food technology, particularly in enhancing food flavors and aromas through advanced encapsulation techniques. (Hong, Oh, & Choy, 2008)
Thermal and Spectral Studies
Thermal and spectral studies on rare earth element benzonates, including derivatives of substituted benzoic acids, provide insights into their chemical properties and decomposition patterns. Such research has implications for materials science, especially in the synthesis and application of metal-organic frameworks and other coordination compounds. (Brzyska & Ożga, 2004)
Computational Chemistry
The stability and reactivity of cyclopolic acid compounds and their derivatives have been studied using semi-empirical methods. This approach highlights the role of computational chemistry in predicting the properties of organic compounds, which can guide the synthesis of new materials and drugs. (Arsyad et al., 2021)
Eigenschaften
IUPAC Name |
3-(methoxymethoxy)-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-3-4-8(10(11)12)5-9(7)14-6-13-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGWABDATZLGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


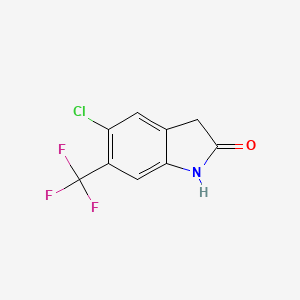
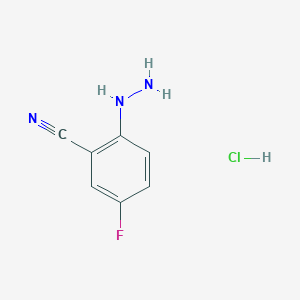
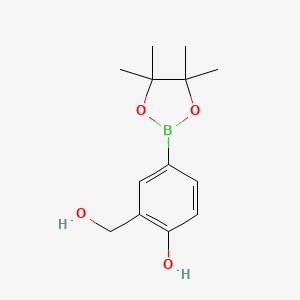
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)



![tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6322289.png)
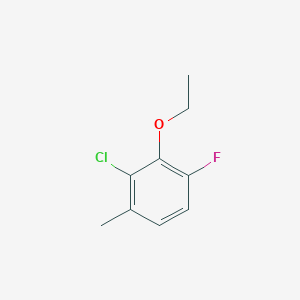
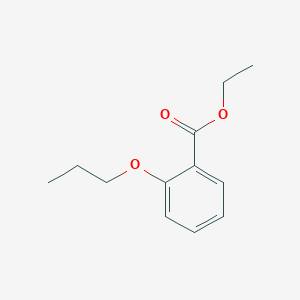

![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)
